molecular formula C10H7Cl2NO B1344057 1,3-Dichloro-6-methoxyisoquinoline CAS No. 24623-39-0

1,3-Dichloro-6-methoxyisoquinoline

Cat. No.: B1344057
CAS No.: 24623-39-0
M. Wt: 228.07 g/mol
InChI Key: MDGSCLLECOTDSW-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-6-methoxyisoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted isoquinolines depending on the nucleophile used.

    Oxidation Reactions: Products include quinoline derivatives.

    Reduction Reactions: Products include dihydroisoquinoline derivatives.

Scientific Research Applications

1,3-Dichloro-6-methoxyisoquinoline has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex isoquinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-6-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloro-6-methylisoquinoline: Similar structure but with a methyl group instead of a methoxy group.

    1,3-Dichloroisoquinoline: Lacks the methoxy group at position 6.

    6-Methoxyisoquinoline: Lacks the chlorine atoms at positions 1 and 3.

Uniqueness

1,3-Dichloro-6-methoxyisoquinoline is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1,3-dichloro-6-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c1-14-7-2-3-8-6(4-7)5-9(11)13-10(8)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGSCLLECOTDSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=NC(=C2C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623870
Record name 1,3-Dichloro-6-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24623-39-0
Record name 1,3-Dichloro-6-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dichloro-6-methoxyisoquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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